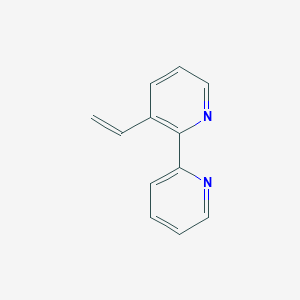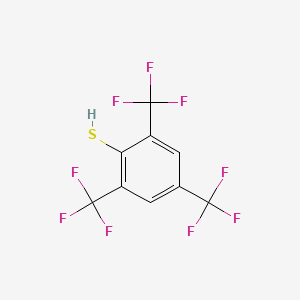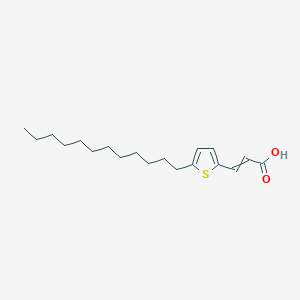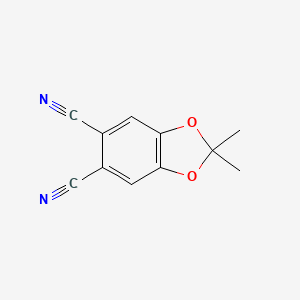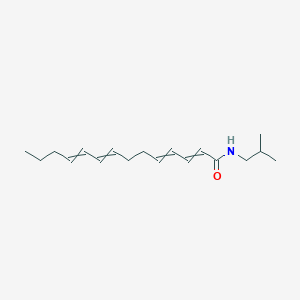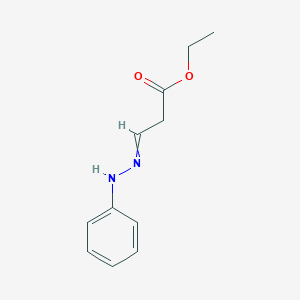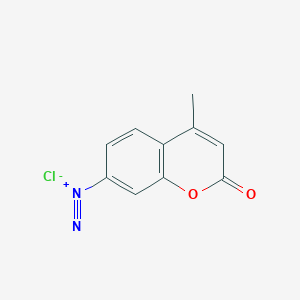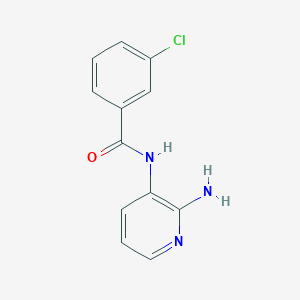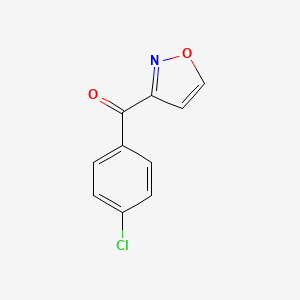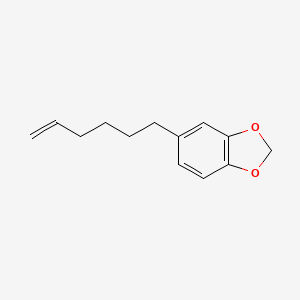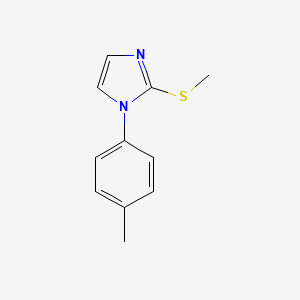![molecular formula C5H13NO2 B14298503 3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
3-[Methoxy(methyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methoxy(methyl)amino]propan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methylamino group, and a hydroxyl group attached to a three-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(methyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methoxy(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloropropan-1-ol and methoxy(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-chloropropan-1-ol is added to a solution of methoxy(methyl)amine in a suitable solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methoxy(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[Methoxy(methyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 3-[Methoxy(methyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-propanamine: Similar structure but lacks the methylamino group.
2-Methoxy-1-propanol: Similar structure but with the methoxy group on the second carbon.
3-Methylamino-1-propanol: Similar structure but lacks the methoxy group.
Uniqueness
3-[Methoxy(methyl)amino]propan-1-ol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H13NO2 |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
3-[methoxy(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-6(8-2)4-3-5-7/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
SCQATKBPHYXEDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


